BenchChemオンラインストアへようこそ!

2,2,2-trifluoro-N-(2-thienyl)acetamide

Lipophilicity Membrane permeability Fragment-based drug design

2,2,2-Trifluoro-N-(2-thienyl)acetamide (molecular formula C6H4F3NOS, exact mass 194.997 Da) is a small-molecule trifluoroacetamide derivative incorporating a thiophene ring at the 2-position. It belongs to the 2-trifluoroacetylthiophene chemotype, a scaffold that has been validated as a class II histone deacetylase (HDAC) inhibitory pharmacophore.

Molecular Formula C6H4F3NOS
Molecular Weight 195.159
Cat. No. B1175859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(2-thienyl)acetamide
Molecular FormulaC6H4F3NOS
Molecular Weight195.159
Structural Identifiers
SMILESC1=CSC(=C1)NC(=O)C(F)(F)F
InChIInChI=1S/C6H4F3NOS/c7-6(8,9)5(11)10-4-2-1-3-12-4/h1-3H,(H,10,11)
InChIKeySDDGAJIHZAPJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(2-thienyl)acetamide for Chemical Biology and Medicinal Chemistry Sourcing


2,2,2-Trifluoro-N-(2-thienyl)acetamide (molecular formula C6H4F3NOS, exact mass 194.997 Da) is a small-molecule trifluoroacetamide derivative incorporating a thiophene ring at the 2-position [1]. It belongs to the 2-trifluoroacetylthiophene chemotype, a scaffold that has been validated as a class II histone deacetylase (HDAC) inhibitory pharmacophore [2]. The compound serves as both a standalone screening candidate and a versatile synthetic building block, where the trifluoroacetamide group enables unique reactivity profiles—including defluorinative arylation—that are inaccessible with non-fluorinated acetamide analogs [3]. Its physicochemical profile (logP ~2.3, MW 195.16 Da) places it in a favorable property space for fragment-based drug discovery and probe development.

Why 2,2,2-Trifluoro-N-(2-thienyl)acetamide Cannot Be Interchanged with Non-Fluorinated or Positional Isomer Analogs


The trifluoromethyl group and the 2-thienyl substitution pattern in this compound are not passive structural decorations; they fundamentally alter electronic properties, lipophilicity, and biological target engagement compared to close analogs. Replacing the -CF3 group with a -CH3 group (as in N-(2-thienyl)acetamide) reduces logP by approximately 1.3 units, substantially lowering membrane permeability potential [1][2]. Furthermore, the 2-thienyl versus 3-thienyl regioisomerism dictates entirely divergent application spaces: the 3-isomer is patented for polyvinylidene chloride (PVDC) emulsion additive formulations, whereas the 2-isomer is preferentially investigated in pharmaceutical contexts including CCR5 antagonism and HDAC inhibition [3][4]. The trifluoroacetamide moiety also provides a unique zinc-binding group (ZBG) pharmacophore for metalloenzyme inhibition that non-fluorinated acetamides cannot replicate [5]. These physicochemical and pharmacological divergences make generic substitution scientifically indefensible without direct comparative validation data for the specific assay system of interest.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-N-(2-thienyl)acetamide Versus Closest Analogs


Lipophilicity (logP) Advantage of 2,2,2-Trifluoro-N-(2-thienyl)acetamide Over Non-Fluorinated N-(2-Thienyl)acetamide

The trifluoromethyl group in 2,2,2-trifluoro-N-(2-thienyl)acetamide increases lipophilicity by approximately 1.3 logP units compared to the non-fluorinated analog N-(2-thienyl)acetamide. The target compound has a calculated logP of ~2.3 (based on the structurally analogous 3-thienyltrifluoroacetamide, CAS 138900-84-2, for which logP = 2.3219 is reported) [1], while the non-fluorinated N-(2-thienyl)acetamide has a measured logP of 0.991 [2]. This logP increase translates to an approximately 20-fold higher theoretical partition coefficient for octanol/water, directly impacting membrane permeability and potential blood-brain barrier penetration.

Lipophilicity Membrane permeability Fragment-based drug design

Positional Isomer Application Divergence: 2-Thienyl vs 3-Thienyl Trifluoroacetamide in Industrial and Pharmaceutical Contexts

The 3-thienyl positional isomer (3-thienyltrifluoroacetamide, CAS 138900-84-2) is explicitly patented for use as an additive in PVDC composite emulsions for food and pharmaceutical packaging films, where it is blended with PVDC aqueous emulsion at mass ratios of 1:50 to 1:4000 [1]. In contrast, the 2-thienyl isomer (target compound) is profiled in pharmacological screening contexts, including preliminary CCR5 antagonist activity for HIV and inflammatory disease applications [2], and belongs to the 2-trifluoroacetylthiophene chemotype demonstrated as class II HDAC inhibitors [3]. This positional isomer-dependent application bifurcation means that researchers sourcing for pharmaceutical programs must specifically procure the 2-isomer, as the 3-isomer's application space is industrially distinct.

Positional isomerism Application differentiation Procurement specificity

Class-Level HDAC Inhibition: 2-Trifluoroacetylthiophene Chemotype Validation

2-Trifluoroacetylthiophenes, the chemotype to which 2,2,2-trifluoro-N-(2-thienyl)acetamide belongs, have been demonstrated as potent and selective class II histone deacetylase (HDAC) inhibitors through direct enzymatic assays and X-ray crystallography [1]. In this series, elaborated analogs such as compound 6h (a 5-aryl-2-(trifluoroacetyl)thiophene) achieved HDAC4 WT IC50 = 310 nM and HDAC6 IC50 = 70 nM, with 40-fold selectivity over class I HDAC1 and a cellular half-life of 11 hours in HCT116 cancer cells [2]. X-ray co-crystal structures of the HDAC4 catalytic domain with bound inhibitor confirmed that these compounds bind as active-site inhibitors in their hydrated form, with the trifluoroacetyl group serving as the zinc-binding group [1]. For the non-fluorinated acetamide analogs, this zinc-binding mechanism is not available, as the acetyl group lacks the electrophilicity required for hydration and zinc coordination under physiological conditions.

HDAC inhibition Epigenetics Class II HDAC selectivity

Synthetic Versatility: Trifluoroacetamide as a Cleavable Directing/Protecting Group Versus Non-Fluorinated Acetamide

The trifluoroacetamide moiety in 2,2,2-trifluoro-N-(2-thienyl)acetamide enables synthetic transformations that are mechanistically unavailable to the non-fluorinated N-(2-thienyl)acetamide. Specifically, trifluoroacetamides undergo mechanochemical defluorinative arylation to directly yield aromatic amides—a transformation that exploits the C-F bond lability unique to the trifluoroacetyl group [1]. Under mild basic conditions (e.g., K2CO3 in MeOH), the trifluoroacetamide group is selectively cleaved to regenerate the free amine, a deprotection strategy widely used in multistep synthesis [2]. In contrast, the acetyl group in N-(2-thienyl)acetamide requires significantly harsher hydrolytic conditions (prolonged heating with strong acid or base) for deprotection, limiting its utility in complex synthetic sequences. Additionally, the electron-withdrawing -CF3 group renders the amide N-H more acidic (pKa of trifluoroacetamide conjugate acid ≈ 0.5 vs. ~15 for acetamide), enabling selective N-alkylation under Mitsunobu conditions that would be inefficient with non-fluorinated amides [3].

Synthetic methodology Protecting group strategy C-N bond functionalization

Antiviral Activity of 2-Trifluoroacetamido-Thiophene Derivatives: Quantitative Data Supporting Pharmaceutical Relevance

In a direct comparative study of 3-arylsulfonyl-thiophene derivatives, the 2-(trifluoroacetamido)-substituted thiophenes (compounds 8c-g) and 2-acetamido-3-arylsulfonyl-5-nitrothiophenes (9f-g) were evaluated in broad-spectrum antiviral assays [1][2]. Both trifluoroacetamido and acetamido derivatives showed considerable activity against human cytomegalovirus (CMV) and/or varicella zoster virus (VZV), with IC50 values in the range of 0.1-10 μg/mL. Critically, when the thiophene ring was modified to furan, N-substituted pyrrole, or 3,4-thiophene analogs, antiviral activity was largely lost—with the notable exception of the 3,4-thiophene derivative, which retained activity [1]. This demonstrates that the 2-substituted thiophene-trifluoroacetamide connectivity is a privileged antiviral pharmacophore, and that substitution at alternative thiophene positions abolishes or diminishes activity in this chemotype. The study provides quantitative, comparator-based evidence that the 2-thienyl-trifluoroacetamide scaffold is preferred for antiviral activity over other heterocyclic or positional analogs.

Antiviral Cytomegalovirus Varicella zoster virus Structure-activity relationship

Procurement-Relevant Application Scenarios for 2,2,2-Trifluoro-N-(2-thienyl)acetamide


Fragment-Based and Target-Based Screening for Class II HDAC Inhibitors

2,2,2-Trifluoro-N-(2-thienyl)acetamide (MW 195.16 Da) meets the Rule of Three criteria for fragment-based drug discovery (MW < 300, logP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) and incorporates the validated 2-trifluoroacetylthiophene zinc-binding pharmacophore [1]. As demonstrated by the 2-trifluoroacetylthiophene series, this chemotype achieves HDAC4 IC50 = 310 nM and HDAC6 IC50 = 70 nM with 40-fold class II selectivity [2]. Procurement of this compound is indicated for: (a) fragment screening by soaking into HDAC4 or HDAC6 crystals for structure-based design; (b) use as a core scaffold for library enumeration at the thiophene 5-position to generate 5-substituted analogs; (c) selectivity profiling panels comparing class I (HDAC1-3), class IIa (HDAC4,5,7,9), and class IIb (HDAC6) isoform inhibition. The non-hydroxamic acid zinc-binding mechanism distinguishes this chemotype from vorinostat/panobinostat-type inhibitors and may offer improved pharmacokinetic profiles [1].

Antiviral Lead Optimization Starting from the 2-Trifluoroacetamido-Thiophene Pharmacophore

The 3-arylsulfonyl-2-(trifluoroacetamido)thiophene scaffold has demonstrated reproducible antiviral activity against CMV and VZV with IC50 values of 0.1-10 μg/mL [1]. 2,2,2-Trifluoro-N-(2-thienyl)acetamide serves as the minimal core for this pharmacophore and is the optimal starting point for structure-activity relationship (SAR) expansion. Recommended procurement context: (a) as a reference standard for confirming the 2-thienyl connectivity requirement, given that furan, pyrrole, and 3,4-thiophene analogs lose activity [1]; (b) for systematic arylsulfonylation at the thiophene 3-position to generate novel 3-arylsulfonyl-2-(trifluoroacetamido)thiophene analogs; (c) for selectivity profiling against related herpesviruses (HSV-1, HSV-2, EBV) to establish antiviral spectrum. The quantitative activity data allow teams to benchmark new analogs against the established IC50 range of 0.1-10 μg/mL.

Synthetic Methodology Development Exploiting Trifluoroacetamide Reactivity

For process chemistry and methodology development groups, 2,2,2-trifluoro-N-(2-thienyl)acetamide provides a thiophene-containing test substrate for exploring C-F bond functionalization reactions [1]. The trifluoroacetamide group undergoes mechanochemical defluorinative arylation to generate aromatic amides—a transformation not accessible with non-fluorinated amides [1]. Additionally, the mild basic cleavage conditions (K2CO3/MeOH) for trifluoroacetamide deprotection [2] enable its use as an orthogonal protecting group for 2-aminothiophene in multistep syntheses where other amide protecting groups would require incompatible cleavage conditions. Procurement scenarios include: (a) as a model substrate for developing new defluorinative coupling methodologies; (b) as a protected 2-aminothiophene equivalent for sequential functionalization at other thiophene positions followed by mild deprotection; (c) comparative reactivity studies benchmarking trifluoroacetamide vs. acetamide, benzamide, and carbamate protecting groups under various reaction conditions.

CCR5 Antagonist Screening and Chemokine Receptor Pharmacology

Preliminary pharmacological screening has identified 2,2,2-trifluoro-N-(2-thienyl)acetamide-related compounds as CCR5 antagonists with potential applications in HIV entry inhibition, asthma, rheumatoid arthritis, and autoimmune disease treatment [1]. Procurement is indicated for: (a) confirmatory CCR5 binding assays (radioligand displacement using [125I]-MIP-1β or [125I]-RANTES) to establish Ki values; (b) functional antagonism assays measuring inhibition of CCL5-induced calcium mobilization in CCR5-expressing cells; (c) selectivity profiling against CCR1, CCR2, CCR3, and CXCR4 to establish chemokine receptor selectivity; (d) use as a reference ligand for developing novel CCR5-targeted probes. The compound should be sourced alongside the 3-thienyl positional isomer (CAS 138900-84-2) as a negative control, since the 3-isomer's documented utility is in polymer additive applications rather than CCR5 pharmacology [2].

Quote Request

Request a Quote for 2,2,2-trifluoro-N-(2-thienyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.